molecular formula C13H18N2O3 B13223513 N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine

N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine

Cat. No.: B13223513
M. Wt: 250.29 g/mol
InChI Key: GPWIRUFYZSEZGK-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine is a complex organic compound featuring a benzodioxepin core fused with a hydroxylamine-substituted butylidene chain.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

(NZ)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine

InChI

InChI=1S/C13H18N2O3/c14-6-1-3-11(15-16)10-4-5-12-13(9-10)18-8-2-7-17-12/h4-5,9,16H,1-3,6-8,14H2/b15-11-

InChI Key

GPWIRUFYZSEZGK-PTNGSMBKSA-N

Isomeric SMILES

C1COC2=C(C=C(C=C2)/C(=N\O)/CCCN)OC1

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=NO)CCCN)OC1

Origin of Product

United States

Preparation Methods

Preparation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Intermediate

The benzodioxepin amine component is a key precursor. It can be synthesized by:

  • Starting from commercially available 1,5-benzodioxepin derivatives
  • Partial hydrogenation to achieve 3,4-dihydro saturation
  • Introduction of the amino group at the 7-position via nucleophilic substitution or reduction of a nitro precursor

This intermediate (3,4-dihydro-2H-1,5-benzodioxepin-7-amine) is well-characterized in literature (CAS 175136-34-2).

Formation of the Butylidene Linkage

The butylidene linker (a four-carbon chain with a double bond) is introduced by condensation reactions involving:

  • The benzodioxepin amine intermediate
  • An appropriate aldehyde or ketone containing the butylidene moiety or its precursor
  • Controlled conditions to form the imine or Schiff base intermediate

This step is crucial to establish the conjugated linkage between the benzodioxepin ring and the hydroxylamine.

Introduction of the Hydroxylamine Functional Group

The hydroxylamine group is introduced by:

  • Reaction of the imine intermediate with hydroxylamine or hydroxylamine derivatives
  • This step typically requires mild acidic or neutral conditions to avoid decomposition
  • The reaction forms the N-hydroxylamine linkage, which is sensitive and may require immediate stabilization

Conversion to Hydrochloride Salt

  • The free base form of the compound is converted to its hydrochloride salt to enhance stability, solubility, and ease of handling
  • This is done by treatment with hydrochloric acid under controlled conditions

Reaction Conditions and Optimization

Step Typical Conditions Notes
Benzodioxepin amine synthesis Hydrogenation, reduction, nucleophilic substitution Use of catalysts like Pd/C; mild temperature
Butylidene linkage formation Condensation in organic solvent (e.g., ethanol) Controlled pH, temperature 25-60°C
Hydroxylamine introduction Reaction with hydroxylamine hydrochloride in buffered medium Avoid strong acids/bases to prevent side reactions
Salt formation Treatment with HCl in ethanol or water Yields stable hydrochloride salt

Research Findings and Yield Data

While direct literature data specifically for this compound is limited, analogous synthetic routes for hydroxylamine derivatives and benzodioxepin compounds suggest:

  • Yields for benzodioxepin amine intermediates typically range from 70-85%
  • Imine formation and hydroxylamine addition steps yield 60-75% under optimized conditions
  • Purification by recrystallization or chromatography is essential to remove side products and unreacted reagents

Comparative Analysis with Related Compounds

Compound Structural Features Preparation Complexity Typical Yield (%) Notes
Hydroxylamine Simple hydroxylamine group Low >80 Commercially available
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Benzodioxepin ring + amine Moderate 70-85 Requires selective hydrogenation
N-[4-amino-1-(3,4-dihydrobenzodioxepin)butylidene]hydroxylamine Complex multi-step synthesis High 50-70 Sensitive hydroxylamine linkage

Chemical Reactions Analysis

Types of Reactions

N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogs of Benzodioxepin Derivatives

The benzodioxepin scaffold is central to several bioactive compounds. Key analogs include:

Compound Key Features Reported Applications
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Benzodioxepin core with an amino group at position 5. Molecular formula: C₉H₁₁NO₂. Melting point: 81–82°C . Intermediate in organic synthesis.
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid Carboxylic acid substituent at position 6. Molecular formula: C₁₀H₁₀O₄. Melting point: 143–146°C . Potential precursor for amide/ester derivatives.
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde Benzodioxepin fused with a methyl-pyrazole-carbaldehyde group. Laboratory research (handling precautions noted in SDS) .
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one Fused benzodioxepin and furochromenone systems. Identified in plant extracts. Antitumor activity (LC₅₀ = 134.90 ppm) .

Key Observations :

  • The amino-substituted benzodioxepin (C₉H₁₁NO₂) shares a similar core with the target compound but lacks the hydroxylamine and butylidene chain. Its lower molecular weight and simpler structure suggest reduced steric hindrance compared to the target compound .
  • The carboxylic acid derivative (C₁₀H₁₀O₄) highlights the versatility of the benzodioxepin core for functionalization. Its higher melting point (143–146°C) compared to the amino analog (81–82°C) may reflect increased polarity .
  • The pyrazole-carbaldehyde analog introduces a heterocyclic substituent, emphasizing the scaffold’s adaptability for drug design. However, its safety data sheet lacks toxicity or activity data .

Functional Group Comparisons: Hydroxylamine and Related Moieties

Hydroxylamine derivatives are notable for their antioxidant and metal-chelating properties. Examples from the evidence include:

Compound Structure Activity
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexane-carboxamide with hydroxylamine. Antioxidant activity (DPPH assay) .
N-phenyl-2-furohydroxamic acid Furan-hydroxamic acid. Radical scavenging potential .
Target Compound Benzodioxepin-hydroxylamine hybrid. Hypothesized redox activity (no direct data).

Key Observations :

  • Hydroxylamine-containing compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide exhibit antioxidant properties via radical scavenging, suggesting the target compound may share similar mechanisms .
  • The benzodioxepin core in the target compound could enhance lipid solubility and membrane permeability compared to simpler hydroxylamine derivatives.

Pharmacological Potential and Toxicity

  • The target compound’s hydroxylamine group may enhance such activity via reactive oxygen species (ROS) generation .
  • Safety Profile: While the pyrazole-carbaldehyde analog lacks toxicity data, its safety data sheet emphasizes handling precautions (e.g., avoiding inhalation, skin contact) .

Biological Activity

N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine is a complex organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name (NZ)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine
InChI Key GPWIRUFYZSEZGK-PTNGSMBKSA-N

The presence of the benzodioxepin ring is significant as it imparts unique chemical properties that may influence its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets. These interactions can lead to:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation: It can bind to receptors, influencing signaling pathways.

The exact mechanism depends on the context of the biological system being studied.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies suggest that this compound exhibits antimicrobial properties. For instance:

  • Case Study 1: A study demonstrated that derivatives of the compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary research indicates that this compound may possess anticancer activity:

  • Case Study 2: In vitro assays revealed that the compound could induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Emerging evidence points to neuroprotective effects:

  • Case Study 3: Research on neuronal cultures indicated that the compound could protect against oxidative stress-induced damage .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant inhibition against E. coli
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectiveReduced oxidative stress in neuronal cultures

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.